3,5-dimethoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide
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Overview
Description
Benzamides are a significant class of amide compounds . They have been widely used in various industries including medical, industrial, biological, and potential drug industries . They have applications in the treatment of cancer, hypercholesterolemia, and as anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory agents .
Synthesis Analysis
A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The synthesis was performed using TEA as a base and THF as a solvent .Molecular Structure Analysis
The analysis of these products was determined with IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .Chemical Reactions Analysis
The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity . Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .Scientific Research Applications
Antiviral Activity
Indole derivatives have shown potential as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have demonstrated inhibitory activity against influenza A .
Anti-inflammatory and Analgesic Activities
Some indole derivatives, such as (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide, have shown anti-inflammatory and analgesic activities .
Anticancer Activity
Indole derivatives have also been associated with anticancer activity . For instance, certain [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides have shown cytotoxicity activity on human tumor cell lines .
Antioxidant Activity
Indole derivatives have been found to possess antioxidant properties . This could potentially be applied in the treatment of diseases caused by oxidative stress.
Antimicrobial Activity
Indole derivatives have demonstrated antimicrobial properties, which could be useful in the development of new antibiotics .
Neuroprotective Activity
Thiazole derivatives, which are present in the compound , have shown neuroprotective effects . This suggests potential applications in the treatment of neurodegenerative diseases.
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that 3,5-dimethoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide may also interact with various biological targets.
Mode of Action
Similar compounds have been shown to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 3,5-dimethoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad range of biological activities exhibited by similar compounds , it’s likely that 3,5-dimethoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide affects multiple biochemical pathways, leading to a variety of downstream effects.
Result of Action
Similar compounds have shown a range of effects, such as inhibitory activity against influenza a and growth inhibition properties against various human cancer cell lines . This suggests that 3,5-dimethoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide may have similar effects.
properties
IUPAC Name |
3,5-dimethoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-12-17(13-7-5-4-6-8-13)20-19(25-12)21-18(22)14-9-15(23-2)11-16(10-14)24-3/h4-11H,1-3H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCZSBZAJTOGMDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=CC(=CC(=C2)OC)OC)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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